(Z)-Ajoene
Overview
Description
(Z)-Ajoene is a sulfur-containing compound derived from garlic (Allium sativum). It is known for its various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound exists in two geometric isomers, (E)-Ajoene and this compound, with the latter being more biologically active.
Scientific Research Applications
Chemistry: (Z)-Ajoene is used as a reagent in organic synthesis due to its unique sulfur-containing structure.
Biology: It exhibits antimicrobial activity against a wide range of bacteria and fungi. It also shows potential as an anticancer agent by inducing apoptosis in cancer cells.
Medicine: this compound is studied for its anti-inflammatory properties and its ability to inhibit platelet aggregation, making it a potential therapeutic agent for cardiovascular diseases.
Industry: In the food industry, this compound is used as a natural preservative due to its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-Ajoene can be synthesized from allicin, another sulfur compound found in garlic. The synthesis involves the reaction of allicin with allyl alcohol under acidic conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature.
Industrial Production Methods: Industrial production of this compound involves the extraction of allicin from garlic, followed by its conversion to this compound using the aforementioned synthetic route. The process is optimized to maximize yield and purity, often involving purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions: (Z)-Ajoene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted ajoene derivatives.
Mechanism of Action
(Z)-Ajoene exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and increasing reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
(E)-Ajoene: The geometric isomer of (Z)-Ajoene, less biologically active.
Allicin: The precursor to ajoene, also exhibits antimicrobial properties.
Diallyl Disulfide: Another sulfur compound from garlic, known for its anticancer properties.
Uniqueness: this compound is unique due to its higher biological activity compared to its (E)-isomer and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(Z)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELFRRANAOWSF-ALCCZGGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSC=CCS(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSS/C=C\CS(=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318564 | |
Record name | (Z)-Ajoene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92285-00-2, 92285-01-3 | |
Record name | (Z)-Ajoene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92285-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ajoene, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Ajoene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AJOENE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XLK7547H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ajoene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033566 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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